REACTION_CXSMILES
|
C([O:3][CH2:4][CH2:5][O:6][NH:7][C:8]([C:10]1[CH:15]=[C:14]([CH3:16])[C:13](=[O:17])[N:12]([CH3:18])[C:11]=1[NH:19][C:20]1[CH:25]=[CH:24][C:23]([I:26])=[CH:22][C:21]=1[F:27])=[O:9])=C.Cl.[OH-].[Na+].C(OCC)(=O)C>C1COCC1>[F:27][C:21]1[CH:22]=[C:23]([I:26])[CH:24]=[CH:25][C:20]=1[NH:19][C:11]1[N:12]([CH3:18])[C:13](=[O:17])[C:14]([CH3:16])=[CH:15][C:10]=1[C:8]([NH:7][O:6][CH2:5][CH2:4][OH:3])=[O:9] |f:2.3|
|
Name
|
2-(2-fluoro-4-iodophenylamino)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (2-vinyloxyethoxy)-amide
|
Quantity
|
170 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCCONC(=O)C1=C(N(C(C(=C1)C)=O)C)NC1=C(C=C(C=C1)I)F
|
Name
|
|
Quantity
|
318 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
850 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
318 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 1 hour the reaction was complete
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at approximately 22° C
|
Type
|
CUSTOM
|
Details
|
The mixture was then partitioned with MIBK (1.02 L)
|
Type
|
CUSTOM
|
Details
|
the lower aqueous layer was separated
|
Type
|
DISTILLATION
|
Details
|
The volume of the organic solution was then reduced by distillation, at ambient pressure and with a jacket temperature of 85-95° C
|
Type
|
CUSTOM
|
Details
|
After the removal of 750 mL solvent
|
Type
|
DISTILLATION
|
Details
|
the rate of distillation
|
Type
|
CUSTOM
|
Details
|
Crystalline 2-(2-fluoro-4-iodophenylamino)-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide Form 2 (1 g, seed, prepared as described in Example 16C)
|
Type
|
ADDITION
|
Details
|
was added to the mixture
|
Type
|
WAIT
|
Details
|
After 5 minutes the mixture began
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
ADDITION
|
Details
|
iso-hexane (1.7 L) was added at 23-25° C. over 50 minutes
|
Duration
|
50 min
|
Type
|
WAIT
|
Details
|
The slurry was held at 25° C. for 80 minutes
|
Duration
|
80 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with iso-hexane (680 mL)
|
Type
|
CUSTOM
|
Details
|
then dried in vacuum oven at 30° C.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)I)NC=1N(C(C(=CC1C(=O)NOCCO)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.31 mol | |
AMOUNT: MASS | 147 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |